2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile
Description
Properties
IUPAC Name |
2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-7-10(14)8-15-11-3-1-9(2-4-11)5-6-13/h1-4,10,14H,5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABOWIZRCDUJON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OCC(CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile involves several steps. One common synthetic route includes the reaction of 4-hydroxybenzyl cyanide with epichlorohydrin in the presence of a base to form the desired product . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .
Chemical Reactions Analysis
2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield alcohol derivatives.
Scientific Research Applications
2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile is an organic compound with the molecular formula and a molecular weight of 225.67 . It appears as an oil . The compound is part of American Elements' catalog of life science products, available in bulk quantities and can be produced to customer specifications .
- As a chemical reagent:
-
Related compounds and potential applications:
- The search results mention research on bisphenols and related compounds like Bisphenol A (BPA), Bisphenol AF (BPAF), and their derivatives . These compounds are investigated for their presence in amniotic fluid and breast milk, and their potential harmfulness as endocrine disruptors .
- This compound is a structural component of Bisphenol A diglycidyl ether (BADGE) derivatives such as 1-Chloro-3-[4-[2-[4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol (BADGE*2HCl) .
- BADGE and its derivatives have been detected in amniotic fluid samples, indicating the importance of developing methods for identifying and quantifying these compounds .
- High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is employed to analyze bisphenols and related compounds in various samples .
Mechanism of Action
The mechanism of action of 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. As an impurity in beta blockers, it may influence the pharmacokinetics and pharmacodynamics of the primary active ingredients. The compound can bind to adrenergic receptors, affecting the regulation of heart rate and blood pressure .
Comparison with Similar Compounds
2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile can be compared with other similar compounds such as:
Atenolol: A beta blocker used to treat cardiovascular diseases. It shares structural similarities but has different pharmacological properties.
Metoprolol: Another beta blocker with a similar mechanism of action but distinct chemical structure.
Propranolol: A non-selective beta blocker used for various medical conditions, differing in its molecular composition and effects.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and chemical properties.
Biological Activity
2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile is an organic compound with the molecular formula CHClNO and a molecular weight of 243.69 g/mol. This compound features a phenyl ring substituted with both chloro and hydroxypropoxy groups, which contribute to its unique chemical properties and potential biological activities. It is primarily noted as an impurity in atenolol, a widely used beta-blocker, making it a subject of interest in pharmaceutical chemistry and toxicology studies.
Structural Characteristics
The structural complexity of this compound suggests various potential interactions within biological systems. The presence of functional groups such as the chloro and hydroxypropoxy moieties may influence its reactivity and interactions with biological targets.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Atenolol | Beta-blocker with hydroxypropoxy group | Therapeutic use in hypertension |
| 4-(3-Chloro-2-hydroxypropoxy)benzeneacetamide | Similar aromatic structure but lacks acetonitrile group | Used as an impurity reference |
| Metoprolol | Another beta-blocker with structural similarities | Different pharmacological profile |
| 2-[4-(2-Hydroxy-3-isopropylaminopropoxy)phenyl]acetonitrile | Contains isopropylamine instead of chloro group | Distinct mechanism of action |
Case Studies and Research Findings
Research focusing on related compounds has provided insights into the potential biological activities of this compound:
- A study examining the effects of bisphenols on endocrine disruption highlighted that structural modifications significantly impact biological activity. Although this study did not focus directly on this compound, it underscores the importance of chemical structure in determining activity .
- Another investigation into P2Y receptor antagonists revealed that structural variations can lead to different pharmacological profiles, suggesting that similar modifications in this compound could influence its biological interactions .
Q & A
Q. Table 1. Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | ↑ Yield at 70°C |
| Base (K₂CO₃) | 1.1–1.5 equiv | Excess → side rxns |
| Solvent Polarity | CH₃CN or DMF | Polar aprotic → ↑ rate |
Advanced: How can researchers resolve contradictions in reported bioactivity data for structural analogs of this compound?
Methodological Answer:
Contradictions often arise from stereochemical variations, impurities, or assay conditions. To address this:
Structural Validation : Use X-ray crystallography (as in ) or 2D NMR to confirm stereochemistry and purity.
Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., pH, temperature) using a reference compound (e.g., 2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetonitrile from ).
Computational Modeling : Perform molecular docking studies to assess binding affinity variations due to substituent effects (e.g., chloro vs. amino groups) .
Basic: What analytical techniques are recommended for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the chloro-hydroxypropoxy group (δ 3.5–4.5 ppm for oxymethylene protons) and nitrile (C≡N peak at ~120 ppm in ¹³C) .
- HPLC-MS : Reversed-phase C18 columns (acetonitrile/water gradient) coupled with ESI-MS detect impurities (e.g., unreacted epichlorohydrin) .
- X-ray Diffraction : Resolves stereochemical ambiguity in crystalline derivatives, as demonstrated in palladium-acetonitrile complexes .
Advanced: How can the environmental fate of this compound be systematically evaluated in ecological risk assessments?
Methodological Answer:
Adopt a tiered approach based on :
Physicochemical Properties : Measure logP (octanol-water partition coefficient) and hydrolysis half-life (pH 5–9) to predict bioavailability.
Biotic Degradation : Use OECD 301F (ready biodegradability test) with activated sludge.
Ecotoxicity : Conduct Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201).
Modeling : Apply EPI Suite or TEST software to estimate persistence (P) and bioaccumulation (B) potential.
Q. Table 2. Key Environmental Parameters
| Parameter | Method | Relevance |
|---|---|---|
| Hydrolysis Rate | OECD 111 | Stability in water |
| Photodegradation | EPA 1613 | Sunlight exposure |
| Soil Adsorption (Kd) | Batch equilibrium | Mobility in ecosystems |
Advanced: What methodological frameworks are suitable for studying degradation pathways under oxidative stress?
Methodological Answer:
Radical Scavenging Assays : Use DPPH or ABTS assays to quantify antioxidant activity, as in .
LC-QTOF-MS : Identify degradation products (e.g., chlorinated phenols or nitrile oxides) via high-resolution mass spectrometry .
Kinetic Studies : Monitor pseudo-first-order rate constants (k) under varying H₂O₂ concentrations (0.1–10 mM) and pH (3–9) .
Advanced: How can computational tools predict the compound’s interactions with biological targets?
Methodological Answer:
Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model binding to cytochrome P450 enzymes (e.g., CYP3A4) .
QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. F in ) with toxicity endpoints.
Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors like β-adrenergic receptors, leveraging structural analogs from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
